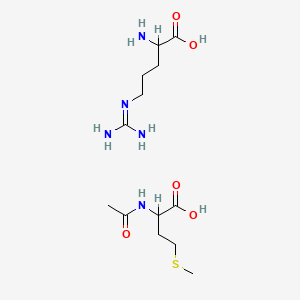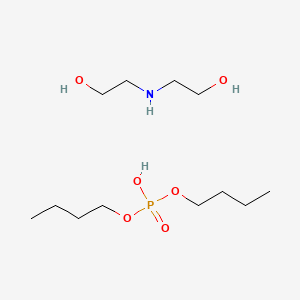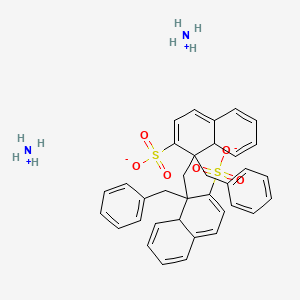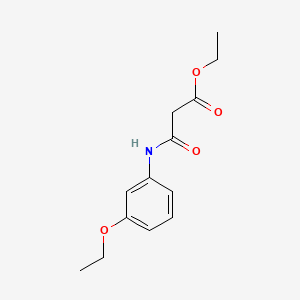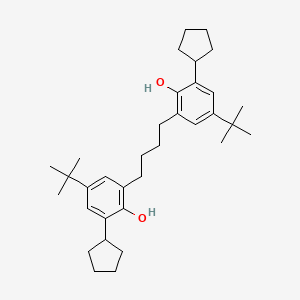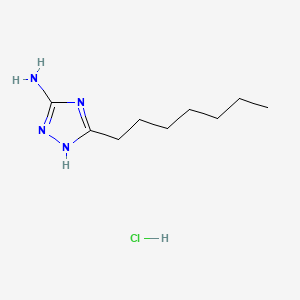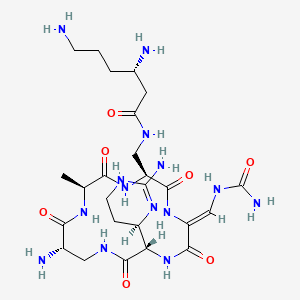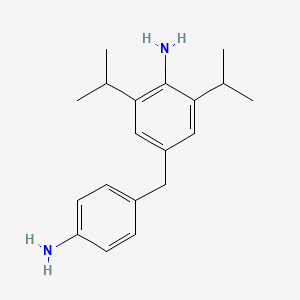
Ethyl 3-(3-(4-methylpent-3-enyl)cyclohex-3-en-1-yl)oxirane-2-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2’-[1,2-ethanediylbis(oxy)]bis-ethanol , is a chemical compound listed in the European Inventory of Existing Commercial Chemical Substances (EINECS). This inventory includes substances that were on the European Community market between January 1, 1971, and September 18, 1981 .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-[1,2-ethanediylbis(oxy)]bis-ethanol typically involves the reaction of ethylene oxide with ethylene glycol. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:
C2H4O+C2H6O2→C6H14O4
Industrial Production Methods
In industrial settings, the production of 2,2’-[1,2-ethanediylbis(oxy)]bis-ethanol involves large-scale reactors where ethylene oxide and ethylene glycol are combined under specific temperature and pressure conditions. Catalysts may be used to enhance the reaction rate and yield.
化学反応の分析
Types of Reactions
2,2’-[1,2-ethanediylbis(oxy)]bis-ethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert it into simpler alcohols.
Substitution: It can participate in nucleophilic substitution reactions, where one of the hydroxyl groups is replaced by another functional group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of simpler alcohols.
Substitution: Formation of ethers or esters, depending on the substituent introduced.
科学的研究の応用
2,2’-[1,2-ethanediylbis(oxy)]bis-ethanol has diverse applications in scientific research:
Chemistry: Used as a solvent and reagent in various organic synthesis reactions.
Biology: Employed in the preparation of biological buffers and as a stabilizing agent for enzymes.
Medicine: Utilized in the formulation of pharmaceuticals and as an excipient in drug delivery systems.
Industry: Applied in the production of polymers, surfactants, and as an intermediate in the synthesis of other chemicals.
作用機序
The mechanism of action of 2,2’-[1,2-ethanediylbis(oxy)]bis-ethanol involves its interaction with various molecular targets. In biological systems, it can act as a stabilizing agent for proteins and enzymes by forming hydrogen bonds with their functional groups. In chemical reactions, it serves as a nucleophile, participating in substitution and addition reactions.
類似化合物との比較
Similar Compounds
Ethylene glycol: Similar in structure but lacks the additional ethylene oxide unit.
Diethylene glycol: Contains an additional ethylene oxide unit compared to ethylene glycol.
Triethylene glycol: Contains two additional ethylene oxide units compared to ethylene glycol.
Uniqueness
2,2’-[1,2-ethanediylbis(oxy)]bis-ethanol is unique due to its specific molecular structure, which provides it with distinct physical and chemical properties. Its ability to form hydrogen bonds and participate in various chemical reactions makes it a versatile compound in both research and industrial applications.
特性
CAS番号 |
84473-80-3 |
|---|---|
分子式 |
C17H26O3 |
分子量 |
278.4 g/mol |
IUPAC名 |
ethyl 3-[3-(4-methylpent-3-enyl)cyclohex-3-en-1-yl]oxirane-2-carboxylate |
InChI |
InChI=1S/C17H26O3/c1-4-19-17(18)16-15(20-16)14-10-6-9-13(11-14)8-5-7-12(2)3/h7,9,14-16H,4-6,8,10-11H2,1-3H3 |
InChIキー |
FTOQVEJIYGGRDQ-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1C(O1)C2CCC=C(C2)CCC=C(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



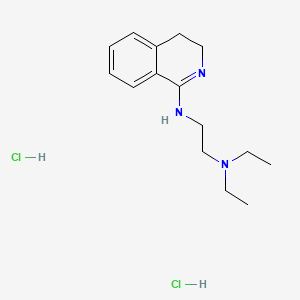
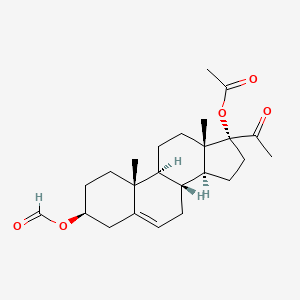
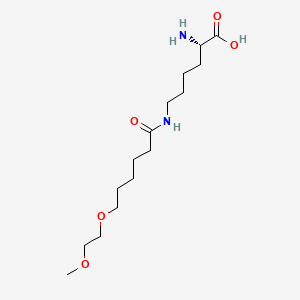
![Ethyl 2-ethoxy-8-ethyl-5,8-dihydro-5-oxopyrido[2,3-D]pyrimidine-6-carboxylate](/img/structure/B12682986.png)
